REACTION_CXSMILES
|
C([O:5][C:6]([CH2:8][C:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=1[N:15]1[C:20](=[O:21])[CH:19]=[CH:18][C:17]([C:22]2[C:23]([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=3)=[N:24][N:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=23)=[N:16]1)=[O:7])(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[C:6]([CH2:8][C:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=1[N:15]1[C:20](=[O:21])[CH:19]=[CH:18][C:17]([C:22]2[C:23]([C:31]3[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=3)=[N:24][N:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=23)=[N:16]1)([OH:7])=[O:5]
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Name
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3-[2-(2-tert-butoxycarbonylmethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine
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Quantity
|
248 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)CC1=C(CCCC1)N1N=C(C=CC1=O)C=1C(=NN2C1C=CC=C2)C2=CC=CC=C2
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Name
|
|
Quantity
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396 mL
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Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 20 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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CUSTOM
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Details
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Solvent was removed by distillation and toluene
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Type
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DISSOLUTION
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Details
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A residue was dissolved in a mixture of 1N-aqueous sodium hydroxide solution (3.5 l) and water (0.5 l), which
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Type
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WASH
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Details
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was washed with ethyl acetate (600 ml)
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Type
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ADDITION
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Details
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Aqueous layer was added dichloromethane (2 l)
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Type
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CUSTOM
|
Details
|
Organic layer was separated
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Type
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WASH
|
Details
|
which was washed with water (1 l×2)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
|
Details
|
Evaporation of the solvent
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Type
|
CUSTOM
|
Details
|
gave a crude solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from 85% aqueous ethanol (1.25 l)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC1=C(CCCC1)N1N=C(C=CC1=O)C=1C(=NN2C1C=CC=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |